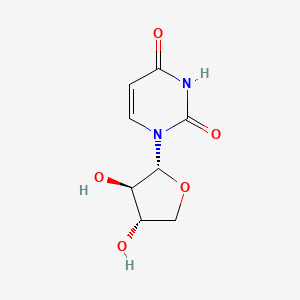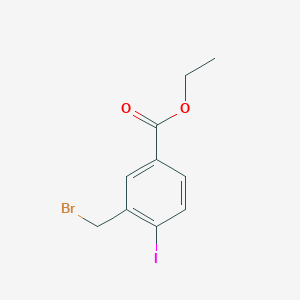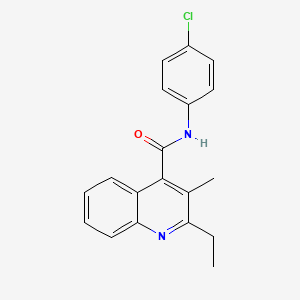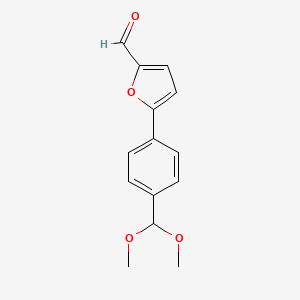
5-(4-Dimethoxymethyl-phenyl)-furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O4 It is a furan derivative, characterized by a furan ring substituted with a 4-(dimethoxymethyl)phenyl group and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethoxymethyl)benzaldehyde and furan-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.
Reaction Steps: The key steps involve the formation of the furan ring and the introduction of the 4-(dimethoxymethyl)phenyl group. This can be achieved through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of 5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 5-(4-(Dimethoxymethyl)phenyl)furan-2-carboxylic acid.
Reduction: 5-(4-(Dimethoxymethyl)phenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and phenyl group may also contribute to the compound’s biological activity through interactions with cellular membranes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a methoxy group instead of a dimethoxymethyl group.
5-(4-Hydroxyphenyl)furan-2-carbaldehyde: Similar structure but with a hydroxy group instead of a dimethoxymethyl group.
Uniqueness
5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
5-[4-(dimethoxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-14(17-2)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9,14H,1-2H3 |
Clé InChI |
ZBALCELGQFEKMX-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)C2=CC=C(O2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


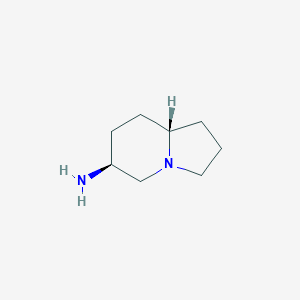
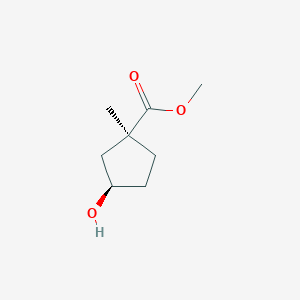
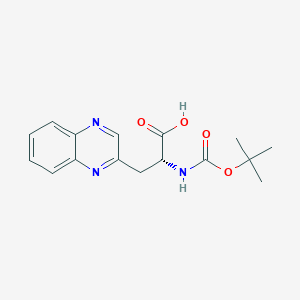
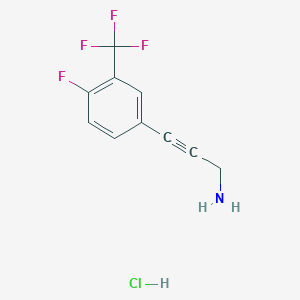
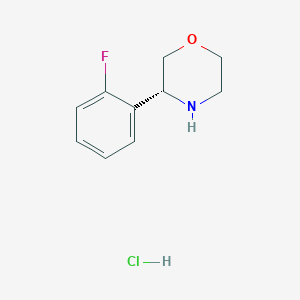
![5-Methyl-1-(4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B12990530.png)

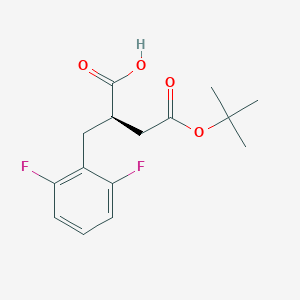
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)
